4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid
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Overview
Description
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is an organic compound that features a nitro group and a bis(2-methoxyethyl)amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bis(2-methoxyethyl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid .
Scientific Research Applications
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid: A reduced form of the compound.
4-[Bis(2-methoxyethyl)amino]-3-chlorobenzoic acid: A derivative with a chloro group instead of a nitro group.
Uniqueness
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a bis(2-methoxyethyl)amino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C13H18N2O6 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-[bis(2-methoxyethyl)amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H18N2O6/c1-20-7-5-14(6-8-21-2)11-4-3-10(13(16)17)9-12(11)15(18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
InChI Key |
IXEJKOITYCIRCJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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